3-Chloro-4-fluoroaniline

Description

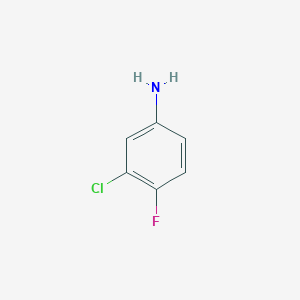

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEMCVGMNUUNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038754 | |

| Record name | 3-Chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-21-5 | |

| Record name | 3-Chloro-4-fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-FLUOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-chloro-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-FLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L63CC70UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluoroaniline is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] Its structural features, a benzene (B151609) ring substituted with chlorine, fluorine, and an amino group, impart unique reactivity and properties that are leveraged in the development of complex organic molecules. Notably, it is a key building block in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflows to support researchers and drug development professionals in their endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, aiding in reaction design, formulation development, and safety assessments.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClFN | [4] |

| Molecular Weight | 145.56 g/mol | [5] |

| Appearance | White to pale yellow or beige to brown crystalline solid/powder.[2][6] | [2][6] |

| Melting Point | 41 - 47 °C | [5] |

| Boiling Point | 227 - 228 °C (at 1013 hPa) | [7] |

| Density | 1.59 g/cm³ | [5] |

| Water Solubility | 10 g/L (at 20 °C) | [5][7] |

| pKa | 3.60 ± 0.10 (Predicted) | [7] |

| logP (Octanol-Water Partition Coefficient) | 2.1 | [8] |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to the characterization of any chemical compound. Below are detailed methodologies for key experiments related to this compound.

Determination of Melting Point

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method [9][10]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used. The capillary tube containing the sample is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[9]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range. For pure this compound, this range is expected to be narrow.

Determination of Boiling Point

As this compound is a solid at room temperature, its boiling point is determined at atmospheric pressure.

Methodology: Distillation Method

-

Apparatus: A standard distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure: A sample of this compound is placed in the distillation flask. The apparatus is heated, and the temperature is monitored.

-

Observation: The boiling point is recorded as the temperature at which the liquid boils and its vapor is in equilibrium with the liquid, as indicated by a stable temperature reading on the thermometer during distillation.

Determination of Water Solubility

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[11]

Methodology: Shake-Flask Method [11]

-

Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[12]

Methodology: Shake-Flask Method [12][13]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of this compound in both the n-octanol and the aqueous phase is determined analytically (e.g., by HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.[12]

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantifying its presence in various matrices.

Methodology: Reversed-Phase HPLC [14][15]

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase column (e.g., C18) is typically employed.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the mobile phase. The composition can be isocratic or a gradient.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., the mobile phase) and filtered before injection.

-

Detection: The compound is detected by its UV absorbance at a specific wavelength.

-

Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration curve prepared with standards of known concentrations.

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows involving this compound.

Caption: Synthetic pathway for fluoroquinolone antibiotics from this compound.

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, a compound of significant interest in the pharmaceutical and chemical industries. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide a foundation for its analysis and characterization. The logical workflow diagrams visually articulate its role in synthesis and the steps involved in its analytical determination. A thorough understanding of these fundamental properties is indispensable for the effective and safe utilization of this compound in research and development.

References

- 1. davjalandhar.com [davjalandhar.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound | 367-21-5 [chemicalbook.com]

- 8. This compound | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. benchchem.com [benchchem.com]

- 12. acdlabs.com [acdlabs.com]

- 13. agilent.com [agilent.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluoroaniline is a halogenated aromatic amine of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features, combining chlorine and fluorine atoms on an aniline (B41778) ring, make it a versatile building block for the synthesis of complex molecules, most notably in the development of kinase inhibitors for cancer therapy. This guide provides an in-depth overview of its chemical structure, IUPAC nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] The structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂), a chlorine atom at position 3, and a fluorine atom at position 4.

The chemical structure of this compound can be visualized as follows:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, application in synthesis, and analysis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 367-21-5 | [1][2][3] |

| Molecular Formula | C₆H₅ClFN | [1][2] |

| Molecular Weight | 145.56 g/mol | [1][4] |

| Appearance | Dark purple to black solid | [5] |

| Melting Point | 42-44 °C | [4][6] |

| Boiling Point | 227-228 °C | [4][6] |

| Density | 1.59 g/cm³ | [7] |

| Solubility | Moderately soluble in water, more soluble in organic solvents. | [4] |

| Flash Point | 110 °C (closed cup) | [8] |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

| Spectroscopic Method | Key Features |

| ¹H NMR | Spectral data is available for structure confirmation. |

| ¹⁹F NMR | Used for the specific detection and quantification of its metabolites in biological studies.[9] |

| Mass Spectrometry (MS) | Employed in conjunction with HPLC for the identification of metabolites.[9] |

| Infrared (IR) Spectroscopy | Shows characteristic peaks for N-H stretching of the amine group, as well as C-Cl, C-F, and aromatic C-H bonds. |

Experimental Protocols

Synthesis of this compound

The primary and most common method for synthesizing this compound is through the reduction of 3-chloro-4-fluoronitrobenzene (B104753).[1][2]

Protocol 1: Catalytic Hydrogenation

This method is often preferred due to its cleaner reaction profile compared to metal/acid reductions.[2]

-

Materials: 3-chloro-4-fluoronitrobenzene, 1% Pt/C catalyst, hydrogen gas.

-

Procedure:

-

Charge a reaction kettle with 60 kg of 3-chloro-4-fluoronitrobenzene and 200g of 1% Pt/C catalyst.

-

Replace the atmosphere in the kettle with high-purity nitrogen three times, followed by three replacements with hydrogen gas.

-

Pressurize the reactor with hydrogen to 0.8 MPa.

-

Raise the temperature to 80°C and begin stirring.

-

Maintain the reaction for 5 hours.

-

Upon completion, filter the hot reaction mixture to remove the catalyst.

-

The crude product is then purified by rectification. The fraction collected at a purity of >99.5% is the final product.[8]

-

Protocol 2: Reduction with Metallic Iron

This is a more traditional method for the reduction of nitroarenes.

-

Materials: 3-chloro-4-fluoronitrobenzene, iron powder, ethanol, water, hydrochloric acid.

-

Procedure:

-

Add 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water to a reactor.

-

Heat the mixture to 60°C with stirring.

-

Slowly add hydrochloric acid while maintaining the temperature between 80-90°C.

-

After the reaction is complete, cool the mixture.

-

Extract the product with an organic solvent.

-

Dry and filter the organic extract, then remove the solvent.

-

The final product is obtained as a white crystal through distillation.[1]

-

Analytical Methods

Accurate analysis of this compound is critical for quality control and for monitoring exposure in industrial settings.

High-Performance Liquid Chromatography (HPLC)

An HPLC method with electrochemical detection has been developed for monitoring worker exposure by detecting a major urinary metabolite, 2-amino-4-chloro-5-fluorophenyl sulphate.[6] This method is noted to be quicker and more cost-effective than previous gas chromatography (GC) methods.[6]

Caption: Workflow for HPLC-based monitoring of this compound exposure.

Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of various biologically active compounds.

Pharmaceutical Intermediate

This compound is a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors used in cancer therapy.[3][4] A prominent example is its use in the synthesis of Lapatinib , a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3] It is also used in the synthesis of fluoroquinolone antibiotics.[4]

The synthesis of Lapatinib from precursors involving this compound is a multi-step process. The strategic placement of the chloro and fluoro groups on the aniline ring contributes to the metabolic stability and electronic properties of the final drug molecule.[3]

Caption: Simplified synthetic pathway to Lapatinib.

Agrochemical Industry

This compound also serves as an important intermediate in the manufacturing of herbicides and insecticides.[4][10] The presence of halogen atoms in the final products often enhances their biological activity and stability.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[11] It may also cause damage to organs through prolonged or repeated exposure.[11] Therefore, strict safety protocols must be followed when handling this compound. This includes the use of personal protective equipment such as gloves, eye protection, and respiratory protection in a well-ventilated area.[11] Store in a cool, dry place away from heat and incompatible materials like strong oxidizing agents.[12]

Conclusion

This compound is a chemical intermediate of high strategic importance in the chemical and pharmaceutical industries. Its unique structure provides a valuable scaffold for the synthesis of a range of bioactive molecules, most notably advanced kinase inhibitors for targeted cancer therapy. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 367-21-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. This compound | 367-21-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. PREPARATION OF this compound | Semantic Scholar [semanticscholar.org]

- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. Metabolism of this compound in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 10. verifiedmarketresearch.com [verifiedmarketresearch.com]

- 11. aarti-industries.com [aarti-industries.com]

- 12. This compound | CAS#:367-21-5 | Chemsrc [chemsrc.com]

Technical Guide: Physicochemical Properties of 3-Chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 3-chloro-4-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals. The document outlines its physical properties, detailed experimental protocols for their determination, and a generalized workflow for material characterization.

Core Physical Properties of this compound

This compound is a solid at room temperature, typically appearing as a white to pale yellow or brown crystalline powder.[1] Its key physical constants are summarized below.

| Property | Value | Source |

| Melting Point | 42-44 °C | [2][3][4][5] |

| Melting Point | 44-47 °C | [6] |

| Melting Point | 41-45 °C | |

| Melting Point | 41.0-47.0 °C | [1] |

| Boiling Point | 227-228 °C (at 1013 hPa) | [2][3] |

| Boiling Point | 230 °C (at 1013 hPa) | [6] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a substance. The following are generalized yet detailed protocols for these measurements.

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (optional, for grinding crystals)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the solid.

-

Packing the Sample: Invert the tube and tap its sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a precise measurement, start heating at a slower rate (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts and the entire sample is in a liquid state (the end of the melting range).

-

A pure substance will typically exhibit a sharp melting range of 0.5-1.5 °C.

-

Boiling Point Determination (Microscale Method)

This method is suitable for small quantities of liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

-

Small test tube or sample tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire to attach the tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

-

Observation:

-

As the liquid heats, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

-

Recording the Boiling Point:

-

Remove the heat source once a vigorous stream of bubbles is observed.

-

As the apparatus cools, the bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the substance equals the atmospheric pressure. The temperature at this exact moment is the boiling point. Record this temperature.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a chemical substance like this compound.

Caption: General Workflow for Physicochemical Characterization

References

A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluoroaniline is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a detailed overview of the solubility of this compound, including theoretical considerations, experimental protocols for solubility determination, and a summary of its known solubility characteristics. While extensive quantitative data is not widely published, this guide equips researchers with the necessary methodologies to determine solubility in their specific solvent systems.

Introduction to this compound and its Solubility

This compound is a halogenated aromatic amine with the chemical formula C₆H₅ClFN. Its molecular structure, featuring a polar amino group and a largely non-polar chloro- and fluoro-substituted benzene (B151609) ring, dictates its solubility behavior. The solubility of this compound is a critical parameter that influences its handling, reactivity, and bioavailability in various applications. In drug development, for instance, the ability to dissolve the starting materials and intermediates in a suitable solvent is fundamental for successful synthesis and purification.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for this compound are:

-

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The polar C-Cl and C-F bonds, as well as the C-N bond, create a net dipole moment in the molecule.

-

Van der Waals Forces: These non-specific attractive forces are present between all molecules.

Therefore, this compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is likely to be more limited.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions indicate that it is "slightly soluble in organic solvents". One source specifies that a 10% solution in methanol (B129727) can be prepared, suggesting good solubility in this polar protic solvent.

The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on theoretical principles. It is crucial to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group. |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low | Limited intermolecular interactions with the polar functional groups. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental measurement is essential. Two common methods are detailed below.

Gravimetric Method

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the mass of the dissolved solid in a known volume of the solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or beaker

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Collection and Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Transfer the aliquot to a pre-weighed evaporating dish or beaker.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the dish or beaker in a drying oven at a temperature below the melting point of this compound (42-44 °C) until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/beaker from the final weight.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

High-Performance Liquid Chromatography (HPLC) Method

This method offers higher precision and is suitable for determining the solubility of compounds that are difficult to analyze gravimetrically.

Materials:

-

This compound (as a standard)

-

Selected organic solvents

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Logical Relationships in Application

The solubility of this compound is a critical factor in its practical application, particularly in organic synthesis. The following diagram illustrates the logical relationships.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the theoretical background and detailed experimental protocols necessary for researchers to determine this crucial parameter. A clear understanding of its solubility is essential for the effective use of this important chemical intermediate in research, development, and manufacturing. The provided workflows and logical diagrams offer a visual representation of the key processes and relationships involved.

Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the metabolic fate of this compound in rats, offering insights for drug metabolism and toxicology studies. Detailed experimental protocols for the spectroscopic techniques are also provided to aid in the replication and validation of these findings.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

| ¹H NMR | Data |

| Chemical Shift (δ) ppm | H-2: 6.91 (dd) |

| H-5: 6.64 (ddd) | |

| H-6: 6.83 (t) | |

| NH₂: 3.7 (br s) | |

| Coupling Constants (J) Hz | J(H5-H6) = 8.7 |

| J(H5-F) = 8.7 | |

| J(H2-F) = 4.8 | |

| J(H5-H2) = 2.9 |

| ¹³C NMR | Chemical Shift (δ) ppm |

| **C-1 (C-NH₂) ** | 142.3 (d, J=2.2 Hz) |

| C-2 | 117.0 (d, J=6.4 Hz) |

| C-3 (C-Cl) | 120.3 (d, J=17.7 Hz) |

| C-4 (C-F) | 153.2 (d, J=239.9 Hz) |

| C-5 | 116.3 (d, J=21.2 Hz) |

| C-6 | 115.8 (d, J=3.4 Hz) |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3485, 3395 | N-H stretching (asymmetric and symmetric) |

| 3050 | Aromatic C-H stretching |

| 1625 | N-H bending (scissoring) |

| 1510 | Aromatic C=C stretching |

| 1250 | C-N stretching |

| 1100 | C-F stretching |

| 850 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The mass spectrum shows a prominent molecular ion peak and several characteristic fragment ions.[1]

| m/z | Relative Intensity (%) | Assignment |

| 145 | 100 | [M]⁺ (with ³⁵Cl) |

| 147 | 32 | [M]⁺ (with ³⁷Cl) |

| 110 | 20 | [M-Cl]⁺ |

| 83 | 45 | [M-Cl-HCN]⁺ |

Metabolic Pathway of this compound

The metabolism of this compound has been investigated in rats, revealing several biotransformation pathways. The major metabolic transformations include N-acetylation and hydroxylation followed by O-sulfation.[2] The principal metabolites identified are 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) and 2-acetamido-4-chloro-5-fluorophenyl glucuronide.[2]

Caption: Metabolic pathway of this compound in rats.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 8278 Hz

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 24038 Hz

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet.

-

Instrumentation: The FT-IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.

-

Instrumentation: The analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 70°C held for 2 min, then ramped to 280°C at 10°C/min, and held for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-chloro-4-fluoroaniline. The content is structured to offer a comprehensive resource for researchers and professionals in drug development and chemical analysis, focusing on data interpretation, experimental protocols, and the underlying principles of spectral features.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its structural and electronic properties is crucial for its application and for quality control during its production. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. This guide will delve into the analysis of its proton NMR spectrum, providing both experimental and predicted data, along with the methodologies for acquiring such spectra.

Predicted ¹H NMR Spectral Data

Due to the limited availability of publicly accessible, fully assigned experimental ¹H NMR data for this compound, this guide presents a combination of estimated values derived from spectral data of analogous compounds and predictions from NMR simulation software. These values provide a reliable framework for the interpretation of experimentally acquired spectra.

The analysis of the ¹H NMR spectrum of this compound is centered on the aromatic region and the amine protons. The aromatic protons are influenced by the electronic effects of the chloro, fluoro, and amino substituents, leading to a complex splitting pattern. The amine protons' chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2 | ~7.0 - 7.2 | Doublet of doublets (dd) | ortho J(H2-F) ≈ 8-10 Hz, meta J(H2-H6) ≈ 2-3 Hz | 1H |

| H-5 | ~6.9 - 7.1 | Triplet-like (t) | ortho J(H5-F) ≈ 8-10 Hz, ortho J(H5-H6) ≈ 8-9 Hz | 1H |

| H-6 | ~6.6 - 6.8 | Doublet of doublets of doublets (ddd) | ortho J(H6-H5) ≈ 8-9 Hz, meta J(H6-H2) ≈ 2-3 Hz, para J(H6-F) ≈ 0-1 Hz | 1H |

| -NH₂ | ~3.5 - 4.5 | Broad singlet (br s) | - | 2H |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The values presented are estimates and may vary based on experimental conditions.

Structural and Signaling Pathway Diagram

The following diagram illustrates the molecular structure of this compound and the distinct proton environments that give rise to the ¹H NMR spectrum.

Caption: Molecular structure of this compound with labeled proton environments.

Splitting Pattern Analysis

The coupling interactions between the aromatic protons and with the fluorine atom result in a complex but predictable splitting pattern. The following diagram illustrates the logical relationship of these couplings.

Caption: J-coupling interactions in this compound.

Experimental Protocol for ¹H NMR Analysis

The following is a generalized experimental protocol for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used, which may affect the chemical shift of the amine protons.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also use the residual solvent peak as a reference.

-

Sample Filtration: If the sample contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of the complex multiplets in the aromatic region.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the expected chemical shift range.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The relative areas under the peaks are integrated to determine the ratio of the different types of protons in the molecule.

-

Peak Picking: The chemical shifts of the peaks are accurately determined.

Experimental Workflow

The following diagram outlines the workflow for the ¹H NMR analysis of this compound.

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristic infrared (IR) spectroscopy peaks of 3-chloro-4-fluoroaniline. The information presented herein is intended to support researchers and professionals in the fields of analytical chemistry, materials science, and pharmaceutical development in the identification and characterization of this compound. This document details the vibrational modes of this compound, presents the data in a clear tabular format, and outlines the experimental protocol for obtaining the spectrum.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups and aromatic structure. The key to accurate spectral interpretation lies in the precise assignment of these bands. Detailed analysis from spectroscopic investigations provides the following assignments for the prominent peaks observed in the Fourier Transform Infrared (FT-IR) spectrum of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3485 | Asymmetric stretching | N-H |

| 3392 | Symmetric stretching | N-H |

| 3070 | Stretching | C-H (aromatic) |

| 1627 | Scissoring (bending) | N-H |

| 1572 | Stretching | C=C (aromatic) |

| 1509 | Stretching | C=C (aromatic) |

| 1420 | Bending | C-H (aromatic) |

| 1285 | Stretching | C-N |

| 1245 | Stretching | C-F |

| 1115 | Bending | C-H (aromatic) |

| 866 | Out-of-plane bending | C-H (aromatic) |

| 772 | Wagging | N-H |

| 681 | Stretching | C-Cl |

Experimental Protocol: FT-IR Spectroscopy of Solid this compound

The following protocol outlines the standard procedure for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for the analysis of solid samples and is suitable for obtaining spectra for both qualitative and quantitative analysis.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Vacuum pump (optional, but recommended)

-

Analytical balance

Reagents:

-

This compound (solid)

-

Spectroscopic grade potassium bromide (KBr), dried in an oven at ~110°C to remove moisture.

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry spectroscopic grade KBr.

-

Transfer the weighed KBr to a clean, dry agate mortar.

-

Add the this compound to the mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding process should be thorough to ensure the sample is well dispersed within the KBr matrix.

-

-

Pellet Formation:

-

Carefully transfer a portion of the powdered mixture into the collar of the pellet-forming die.

-

Level the surface of the powder and place the plunger into the collar.

-

Place the die assembly into the hydraulic press.

-

If available, connect the die to a vacuum line to remove entrapped air, which can cause the pellet to be opaque.

-

Apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to become plastic and form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully release the pressure and disassemble the die.

-

Remove the KBr pellet and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural elucidation of this compound, with a focus on the role of IR spectroscopy.

This comprehensive guide provides the essential information for the successful application of IR spectroscopy in the analysis of this compound. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in their scientific endeavors.

Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometry of 3-chloro-4-fluoroaniline, a key building block in the synthesis of various pharmaceutical compounds. A comprehensive understanding of its mass spectral behavior, including its molecular ion peak characteristics and fragmentation pathways, is crucial for its identification, characterization, and use in drug development. This document outlines the expected mass spectral data, details a standard experimental protocol for its analysis, and explores its relevant metabolic pathways, offering a critical resource for researchers in the field.

Introduction

This compound is an important intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring both chlorine and fluorine atoms, imparts unique properties to the parent molecule and results in a distinctive mass spectrum. This guide will focus on the electron ionization mass spectrometry (EI-MS) of this compound, a common and powerful analytical technique for the structural elucidation of volatile and semi-volatile organic molecules.

Molecular Ion Peak and Isotopic Abundance

The mass spectrum of this compound is characterized by a distinct molecular ion peak pattern due to the isotopic abundance of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] Fluorine, on the other hand, is monoisotopic (¹⁹F). This results in two molecular ion peaks separated by two mass-to-charge units (m/z).

The nominal molecular weight of this compound is 145.56 g/mol . In the mass spectrum, the molecular ion (M⁺) will appear as two peaks:

-

M⁺ peak: at m/z 145, corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺ peak: at m/z 147, corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of the M⁺ to [M+2]⁺ peak will be approximately 3:1, which is a characteristic signature for the presence of a single chlorine atom in the molecule.

Proposed Fragmentation Pathway

Under electron ionization (EI) at a standard energy of 70 eV, the this compound molecular ion will undergo fragmentation, yielding a series of characteristic daughter ions. The proposed fragmentation pathway is outlined below.

Table 1: Predicted Mass Spectral Data for this compound

| m/z | Ion Structure | Proposed Fragmentation |

| 147 | [C₆H₅³⁷ClFN]⁺ | Molecular ion with ³⁷Cl |

| 145 | [C₆H₅³⁵ClFN]⁺ | Molecular ion with ³⁵Cl |

| 110 | [C₆H₄FN]⁺ | Loss of Cl radical |

| 83 | [C₅H₃F]⁺ | Loss of HCN from [M-Cl]⁺ |

The fragmentation process is initiated by the ionization of the aniline (B41778) molecule. Subsequent fragmentation can occur through several pathways, including the loss of the chlorine radical, followed by the elimination of hydrogen cyanide (HCN) from the resulting fragment.

Figure 1: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a standard protocol for the analysis of this compound using GC-MS with an electron ionization source.

4.1. Sample Preparation Dissolve a small amount of this compound in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.

4.2. Gas Chromatography (GC) Conditions

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable for the separation of halogenated anilines.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-

Final hold: 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

Relevance in Drug Development: Metabolic Pathways

For drug development professionals, understanding the metabolic fate of a molecule is as crucial as its chemical characterization. Halogenated anilines, including this compound, undergo extensive metabolism in vivo. Studies in rats have shown that the major metabolic transformations for this compound include N-acetylation, hydroxylation, and subsequent O-sulfation or glucuronidation. These phase I and phase II metabolic reactions are critical for the detoxification and excretion of the compound.

The metabolism of halogenated aromatic compounds can also involve the Aryl Hydrocarbon Receptor (AhR) signaling pathway .[2][3] The AhR is a ligand-activated transcription factor that plays a key role in regulating the expression of drug-metabolizing enzymes, such as those in the Cytochrome P450 (CYP) superfamily.[4] Upon binding of a ligand, the AhR translocates to the nucleus and promotes the transcription of genes involved in xenobiotic metabolism.

The primary metabolic pathways for this compound are summarized in the following diagram.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 3-Chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, toxicity, and proper handling procedures for 3-chloro-4-fluoroaniline (CAS No: 367-21-5), a chemical intermediate frequently used in the synthesis of pharmaceuticals and other specialty chemicals. Adherence to these guidelines is critical to ensure the safety of laboratory and manufacturing personnel and to minimize environmental impact.

Chemical and Physical Properties

This compound is a solid, appearing as a gray to dark purple or black powder or lump.[1] It has a melting point ranging from 42 to 45 °C and a boiling point of 227-228 °C.[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can be harmful or toxic.[1][3][4]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is summarized in the table below. It is important to note that classifications can vary slightly between suppliers.[5]

| Hazard Class | Category | Signal Word | Pictogram | Hazard Statement |

| Acute Toxicity, Oral | 3 or 4 | Danger | ☠️ | H301: Toxic if swallowed[4][5] |

| Acute Toxicity, Dermal | 3 or 4 | Danger | ☠️ | H311: Toxic in contact with skin[4][5] |

| Acute Toxicity, Inhalation | 3 or 4 | Danger | ☠️ | H331: Toxic if inhaled[4][5] |

| Skin Corrosion/Irritation | 2 | Warning | ❕ | H315: Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation | 1 or 2A | Danger | corrosive, ❕ | H318/H319: Causes serious eye damage/irritation[5][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | Warning | health hazard | H373: May cause damage to organs through prolonged or repeated exposure[4][6][7] |

GHS Pictograms

The following pictograms are associated with the hazards of this compound:

| Pictogram | Meaning |

| ☠️ | Skull and Crossbones: Acute Toxicity (fatal or toxic) |

| corrosive | Corrosion: Serious Eye Damage |

| ❕ | Exclamation Mark: Skin Irritation, Eye Irritation, Acute Toxicity (harmful) |

| health hazard | Health Hazard: Specific Target Organ Toxicity |

Precautionary Statements

A comprehensive list of precautionary statements for handling this compound is provided in the table below.

| Type | Code | Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[4][6] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] | |

| P264 | Wash skin thoroughly after handling.[4] | |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4] | |

| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6][7] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][8] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[3][4] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |

| P311 | Call a POISON CENTER or doctor/physician.[6][7] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[3][9] | |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[4] | |

| P330 | Rinse mouth.[4] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | |

| P361 + P364 | Take off immediately all contaminated clothing and wash it before reuse.[4] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4][6] |

| P405 | Store locked up.[4][6] | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[4][7] |

Toxicity Data

The acute toxicity of this compound is a primary concern. The following table summarizes the available Acute Toxicity Estimate (ATE) values.

| Exposure Route | ATE Value | Reference |

| Oral | 506 mg/kg | [3][8][9] |

| Dermal | 1100 mg/kg | [3][8][9] |

| Inhalation (dust/mist) | 1.5 mg/L/4h | [3][8][9] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risk.

Engineering Controls

-

Ventilation: All handling of solid this compound and the preparation of its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][10] Local and general ventilation should be used to keep airborne concentrations below exposure limits.[3][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[3][4][10] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected prior to use. A chemical-resistant lab coat, apron, or suit should be worn.[3][4][10] |

| Respiratory Protection | If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95, FFP2) is required.[2][10] |

General Hygiene Practices

-

Wash hands thoroughly after handling and before breaks.[1][3][4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][4]

-

Keep the substance away from food, drink, and animal feed.[3]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Storage

-

Recommended storage temperature is between 15–25 °C.[3]

-

Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[8]

Experimental Protocols

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Caption: First aid procedures for different exposure routes.

-

General Advice: In all cases of doubt, or when symptoms persist, seek medical advice.[3][8] Show the safety data sheet to the doctor in attendance.[11]

-

Inhalation: Remove the victim to fresh air and keep them in a position comfortable for breathing.[3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]

-

Skin Contact: Immediately take off all contaminated clothing.[1][4] Rinse the skin with plenty of water or shower.[3][8]

-

Eye Contact: Rinse cautiously with water for several minutes.[3][8] Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Ingestion: Rinse mouth with water (only if the person is conscious).[3][8] Do not induce vomiting.[4] Call a doctor or Poison Control Center immediately.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[4][8]

-

Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[8]

-

Specific Hazards: The substance is combustible.[8] In case of fire, hazardous combustion products may be liberated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and hydrogen fluoride.[8][11]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

Caption: Workflow for handling accidental spills.

-

Personal Precautions: Avoid dust formation and contact with the substance.[4] Wear appropriate personal protective equipment.[1][4]

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[4][9]

-

Methods for Cleaning Up: For small spills, gently cover with an absorbent material (e.g., sand, vermiculite) and collect into a sealed container for disposal.[7][10] For large spills, evacuate the area and contact the environmental health and safety department.[10]

Environmental Information

-

Ecotoxicity: This substance is not classified as hazardous to the aquatic environment.[8]

-

Persistence and Degradability: No specific data is available, but it is not expected to be readily biodegradable.

-

Bioaccumulation: This substance does not significantly accumulate in organisms.[8]

-

PBT and vPvB Assessment: This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[7][8]

Disposal Considerations

Dispose of unused product and contaminated containers in accordance with licensed collector's sorting instructions and official regulations.[1][7] Do not allow the product to be released into the environment.[1]

This technical guide is intended to provide essential safety information. It is not a substitute for a thorough risk assessment, which should be conducted before any handling of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. aarti-industries.com [aarti-industries.com]

- 2. This compound 98 367-21-5 [sigmaaldrich.com]

- 3. carlroth.com [carlroth.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. benchchem.com [benchchem.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

GHS hazard classification for 3-Chloro-4-fluoroaniline

GHS Hazard Classification: 3-Chloro-4-fluoroaniline

An In-depth Technical Guide for Researchers and Scientists

Document ID: GHS-TC-3C4FA-20251207 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a technical audience. It is a collation of publicly available data and does not constitute a formal safety assessment. Always refer to the most current Safety Data Sheet (SDS) from your supplier and follow all institutional and regulatory safety protocols.

Executive Summary

This compound (CAS No: 367-21-5) is a halogenated aromatic amine widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A comprehensive understanding of its hazard profile under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is critical for ensuring safe handling, use, and disposal.

This guide provides a detailed analysis of the . It summarizes available toxicological data, outlines the basis for its classification, and highlights notable discrepancies among various data sources. The information is compiled from supplier Safety Data Sheets (SDS), chemical databases, and regulatory inventories.

The primary hazards associated with this compound are acute toxicity via oral, dermal, and inhalation routes, and the potential for target organ damage after repeated exposure.[2][3] There is conflicting information regarding its classification for skin and eye irritation, with some sources indicating irritant or corrosive properties while others do not classify it for these endpoints.[4][5]

GHS Hazard Identification and Classification

The GHS classification for this compound varies between suppliers and regulatory notifications. The most frequently reported classifications point to significant acute toxicity and potential for long-term health effects.

Signal Word: Danger[2][3] or Warning[4][6]

GHS Pictograms:

| Pictogram | Hazard Class |

|

| Acute Toxicity (Fatal or Toxic) |

|

| Health Hazard (e.g., STOT) |

|

| Irritant / Skin Sensitizer / Acute Toxicity (Harmful) |

|

| Corrosion (for eye damage) |

Summary of GHS Hazard Classifications

There are notable inconsistencies in the classification of this compound across different sources. The table below summarizes these classifications, with data aggregated from multiple supplier SDS and the ECHA C&L Inventory.[5][7]

| Hazard Class | Common Classification (Category) | Hazard Statement | Notes on Discrepancies |

| Acute Toxicity, Oral | Category 3 [2][3] | H301: Toxic if swallowed | Some suppliers classify as Category 4 (H302: Harmful if swallowed).[4][6] ECHA notifications are split, with 55.7% for Category 3 and 43% for Category 4.[5] |

| Acute Toxicity, Dermal | Category 3 [2][3] | H311: Toxic in contact with skin | Some suppliers classify as Category 4 (H312: Harmful in contact with skin).[4][6] 60.8% of ECHA notifications indicate Category 3.[5] |

| Acute Toxicity, Inhalation | Category 3 [2][3] | H331: Toxic if inhaled | Some suppliers classify as Category 4 (H332: Harmful if inhaled).[4][6] 55.7% of ECHA notifications indicate Category 3.[5] |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation | Most suppliers state it shall not be classified as a skin irritant.[4][6][8] |

| Serious Eye Damage / Irritation | Category 2 | H319: Causes serious eye irritation | A significant portion of ECHA notifications (36.7%) classify it as Category 1 (H318: Causes serious eye damage).[5] Most suppliers state it shall not be classified for this hazard.[4][6][8] |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | This classification is not common and is reported by only a few sources. |

| STOT, Repeated Exposure | Category 2 [2][3] | H373: May cause damage to organs through prolonged or repeated exposure | This classification is consistent across most sources that report it.[2][3][9] |

STOT = Specific Target Organ Toxicity

Toxicological Data

The GHS classification is derived from toxicological data. The following tables summarize the available quantitative information.

Acute Toxicity Data

| Exposure Route | Endpoint | Value | Species | Source | GHS Category Implication |

| Oral | LD50 | 506 mg/kg | Rat | [4][6][8] | Category 4 (2000 ≥ LD50 > 300 mg/kg) |

| Dermal | LD50 | No Data Available | - | [2][3] | Classified as Category 3/4 based on available information. |

| Inhalation | LC50 | No Data Available | - | [2][3] | Classified as Category 3/4 based on available information. |

Note: The reported oral LD50 of 506 mg/kg in rats technically falls into GHS Category 4.[4][6][8] However, many suppliers classify it as the more severe Category 3, which may be based on other available data, impurities, or a conservative assessment.[2][3]

Other Toxicological Endpoints

| Hazard Endpoint | Result / Observation | Source |

| Skin Corrosion/Irritation | Not classified by most sources. One source classifies as Category 2. | [4][6] |

| Serious Eye Damage/Irritation | Not classified by most sources. Some sources classify as Category 2 or Category 1. | [4][5][6] |

| Respiratory or Skin Sensitisation | Shall not be classified as a sensitiser. | [4][6][8] |

| Germ Cell Mutagenicity | No information available / Shall not be classified. | [8] |

| Carcinogenicity | No component is listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. | [3] |

| Reproductive Toxicity | No information available / Shall not be classified. | [8] |

Experimental Protocols

Detailed experimental protocols for the toxicological data of this compound are not provided in the reviewed public literature (SDSs). However, such studies typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Example Protocol: Acute Oral Toxicity (Based on OECD Test Guideline 423)

This describes a typical, not a specific, protocol for this substance.

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The procedure is designed to classify the substance into a GHS category rather than determining a precise LD50 value.

-

Test Animals: Healthy, young adult rats of a single strain are typically used. They are fasted prior to dosing.

-

Procedure:

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, and autonomic nervous system effects.

-

Body weights are recorded weekly.

-

All animals are subjected to a gross necropsy at the end of the observation period.

-

-

Data Analysis: The LD50 is determined from the mortality data, and the substance is assigned to a GHS category based on the results.

Visualizations

GHS Classification Workflow

The following diagram illustrates the logical process of classifying a substance for acute oral toxicity based on experimental data.

Caption: Logical workflow for GHS acute oral toxicity classification.

Classification Discrepancy Overview

This diagram shows the conflicting GHS classifications reported for this compound from different sources for key hazard endpoints.

Caption: Conflicting GHS classifications for this compound.

References

- 1. This compound | 367-21-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. echemi.com [echemi.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. This compound | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. ECHA CHEM [chem.echa.europa.eu]

- 8. carlroth.com [carlroth.com]

- 9. aarti-industries.com [aarti-industries.com]

Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-chloro-4-fluoroaniline. The information is compiled from safety data sheets, regulatory guidelines, and scientific literature to ensure safe handling, maintain compound integrity, and support the development of stable pharmaceutical formulations.

Chemical Stability Profile

This compound is a halogenated aromatic amine that is generally stable under normal laboratory conditions.[1][2] However, its stability can be compromised by exposure to certain conditions and incompatible materials. A patent has indicated that the free base form of this compound may exhibit instability during long-term storage, and conversion to its hydrochloride salt can enhance stability.

Key factors influencing the stability of this compound include:

-

Air Sensitivity: The compound may be sensitive to air.[1]

-

Incompatible Materials: Contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates can lead to degradation.

-